N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-15(17-11-14-6-2-8-24-14)16(21)18-12-4-1-5-13(10-12)19-7-3-9-25(19,22)23/h1,4-5,10,14H,2-3,6-9,11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBKGFJRKFKQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a phenyl-substituted ethanediamide under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the desired quality .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance binding affinity to target molecules, while the ethanediamide moiety can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Observations :
- Para-substituted thiazolidine dioxides () may exhibit different steric or electronic interactions compared to the meta-substituted target compound.
- Ethanediamide Linker : The ethanediamide moiety is common in UV stabilizers (e.g., Tinuvin 312) and protease inhibitors (e.g., falcipain inhibitors in ) , suggesting versatility in applications.
Crystallographic and Computational Analysis
- Structural Confirmation : SHELX and ORTEP (Evidences 2, 9, 10) are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved using these tools .
- Docking Studies : employed DOCK 3.5.54 for virtual screening of CXCL12 ligands, a method applicable to predict the target compound’s binding modes .
Biological Activity
N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Compound Structure
The compound features:
- Thiazolidine Moiety : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological interactions.
- Amide Functional Group : Enhances solubility and stability.
- Phenyl Rings : Provide hydrophobic characteristics that may influence binding to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The thiazolidine ring may facilitate binding to active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The dual phenyl substitutions can enhance interaction with hydrophobic pockets in receptor proteins.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. Notable activities include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of bacterial growth through enzyme interference. |
| Anticancer | Induction of apoptosis in cancer cells via modulation of signaling pathways. |
| Anti-inflammatory | Reduction of inflammatory markers through inhibition of pro-inflammatory cytokines. |
| Antioxidant | Scavenging free radicals and reducing oxidative stress in cellular systems. |
1. Antimicrobial Activity
A study demonstrated that thiazolidine derivatives showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism.
2. Anticancer Properties
Research published in Journal of Medicinal Chemistry indicated that similar thiazolidine compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
3. Anti-inflammatory Effects
In vitro studies have shown that thiazolidine-based compounds can significantly reduce levels of TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing chronic inflammatory diseases.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity in mammalian cells; however, further investigations are necessary to establish a comprehensive safety profile.
Q & A
Q. Advanced Biological Profiling
- Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) using fluorogenic substrates for targets like proteases or kinases .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) and stoichiometry .
- Cellular assays : Flow cytometry or fluorescence microscopy to evaluate apoptosis or pathway modulation in cancer cell lines .
How can computational models predict its reactivity and binding modes?
Q. Advanced Computational Modeling
- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulates interactions with biological targets (e.g., protein active sites) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
What strategies are employed to analyze its stability and degradation pathways?
Q. Advanced Stability Studies
- Forced degradation : Expose to extremes (pH 1–13, 40–80°C) and monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of amide bonds) .
- Light sensitivity : UV-vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines .
- Excipient compatibility : Co-formulation studies with common stabilizers (e.g., cyclodextrins) to enhance shelf life .
How is pharmacokinetic profiling conducted for this compound?
Q. Advanced ADME Studies
- Absorption : Caco-2 cell monolayers to predict intestinal permeability .
- Metabolism : Liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Excretion : Radiolabeled compound tracking in urine/feces (in vivo rodent models) .
What approaches are used to synthesize and characterize its derivatives?
Q. Advanced Derivative Synthesis
- Functional group modifications : Introduce halogens or electron-withdrawing groups to the phenyl ring via electrophilic substitution .
- Heterocycle replacement : Substitute oxolan with morpholine or piperidine rings to alter lipophilicity .
- Characterization : Comparative NMR and HRMS with parent compound to confirm structural changes .
Notes
- Contradictions : Evidence varies on optimal solvents for derivatization (DMF in vs. dichloromethane in ), suggesting solvent choice is target-dependent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
